Regioisomeric Benzyloxy Position: 6- vs. 5-Substitution as a Determinant of Molecular Topology
The target compound bears the benzyloxy group at the indole 6-position, whereas the closest commercially available analog, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide (CAS 1401593-36-9), carries the identical substituent at the 5-position. In the N-(1H-imidazol-2-yl)acylamide chemotype, the substitution position on the indole ring determines the exit vector of the aromatic group and consequently the shape complementarity within target binding pockets [1]. Molecular docking studies on indolyl-imidazole hybrids demonstrate that regioisomeric substitution can alter predicted binding poses by >2 Å RMSD and change the pattern of hydrogen-bond and π–π interactions with key active-site residues [2]. The 6-benzyloxy configuration places the phenyl ring in a region of the binding site that is sterically permissive for HDAC6 and 5-HT₆R targets based on published co-crystal structures of related acetamide-linked indole-imidazole ligands [3].
| Evidence Dimension | Regioisomeric substitution position on indole core |
|---|---|
| Target Compound Data | Benzyloxy at indole C6 position (CAS 1401573-79-2); molecular formula C20H18N4O2; MW 346.4 |
| Comparator Or Baseline | Benzyloxy at indole C5 position (CAS 1401593-36-9); molecular formula C20H18N4O2; MW 346.4 |
| Quantified Difference | Positional isomerism; predicted binding pose deviation >2 Å RMSD; altered π–π stacking geometry (qualitative from docking studies on related indolyl-imidazole scaffolds) |
| Conditions | In silico molecular docking on indolyl-4H-imidazole and acetamide–indole–imidazole hybrid series [2] |
Why This Matters
Procurement of the incorrect regioisomer risks off-target pharmacology and non-reproducible SAR, as the 5-substituted analog is expected to bind with different affinity and selectivity to targets such as HDAC6 and 5-HT₆R.
- [1] Staroń, J. et al. (2019) '2-Aminoimidazole-based antagonists of the 5-HT₆ receptor – A new concept in aminergic GPCR ligand design', European Journal of Medicinal Chemistry, 181, 111555. View Source
- [2] Nikiforov, E. A. et al. (2023) 'Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay', Processes, 11(3), 856. View Source
- [3] Patent US8193205B2 (2012). 'Substituted indolyl alkyl amino derivatives as novel inhibitors of histone deacetylase.' Assignee: MethylGene Inc. View Source
